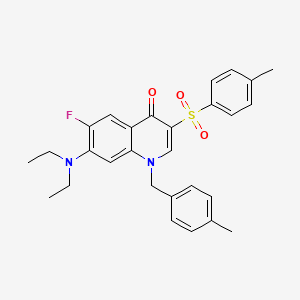
7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of coumarin, a benzopyrone . It’s a colorless crystal with high fluorescence, a high quantum yield in the visible region, and excellent light stability . It has a large Stokes shift and good solubility in a solvent .
Synthesis Analysis
The synthesis of similar compounds, such as 7-diethylamino-3-(2-arylethenyl)coumarins, has been achieved by condensation of 7-diethylamino-3-formylcoumarin with aromatic compounds containing an active methyl or methylene group . The reaction conditions depend on the activity of the methyl or methylene component .Molecular Structure Analysis
The molecular structure of this compound is complex. It has been found in complex with stabilizer 26 [2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)ethyl (3-(1H-imidazol-4-yl)benzyl)carbamate] in the structure of full-length human lambda-6A light chain JTO .Chemical Reactions Analysis
The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .Physical And Chemical Properties Analysis
This compound is a colorless crystal with high fluorescence, a high quantum yield in the visible region, and excellent light stability . It has a large Stokes shift and good solubility in a solvent .科学的研究の応用
Antibacterial Applications
Quinolone derivatives, including structures similar to "7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one", have been extensively studied for their potent antibacterial activities. These compounds exhibit significant efficacy against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents in combating bacterial infections. A notable study by Kuramoto et al. (2003) revealed that modifications in the quinolone structure, particularly at the N-1 and C-7 positions, could enhance antibacterial potency, offering insights into the design of novel antibacterial agents (Kuramoto et al., 2003).
Fluorescence and Imaging Applications
Quinolone derivatives have been utilized in the development of fluorescence-based chemosensors, owing to their unique photophysical properties. These compounds can be engineered to exhibit selective and sensitive detection capabilities for various metal ions, contributing to advancements in chemical sensing and environmental monitoring. A study demonstrated the synthesis of a chemosensor based on the quinolone framework, highlighting its application in the selective detection of Mg2+, Zn2+, and Co2+ ions through fluorescence enhancement and colorimetric changes, showcasing the versatility of quinolone derivatives in sensor technology (Li et al., 2014).
Anticancer Research
Quinolone derivatives have also been explored for their potential anticancer properties. The structural modification of these compounds can lead to the development of novel anticancer agents with improved efficacy and selectivity towards various cancer cell lines. Research into the cytotoxic activities of quinoline and perimidine derivatives has indicated their potential in inducing significant growth delays in cancer models, providing a foundation for further exploration in cancer therapeutics (Bu et al., 2001).
Safety And Hazards
将来の方向性
This compound has been used as an alternative material for the secondary solute used in basic organic liquid scintillators . It has been found to perform well in gamma and neutron measurement tests compared to a commercial liquid scintillator, BC-501A . This suggests potential future applications in radiation detection .
特性
IUPAC Name |
7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-13-9-20(4)10-14-22)18-31(25)17-21-11-7-19(3)8-12-21/h7-16,18H,5-6,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZBEVFDUCZREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

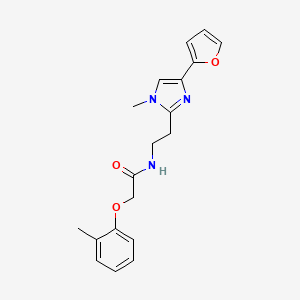
![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)
![3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2879699.png)
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)
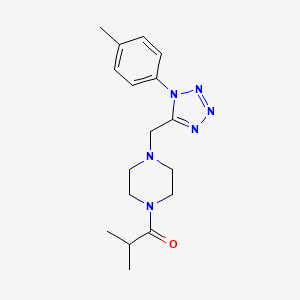
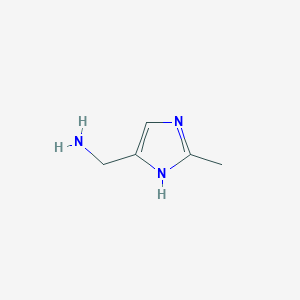
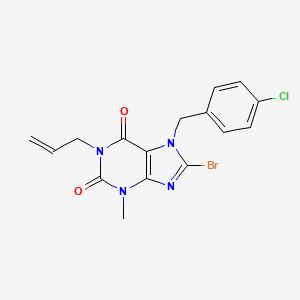

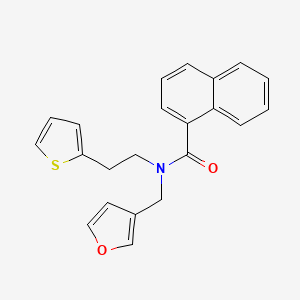

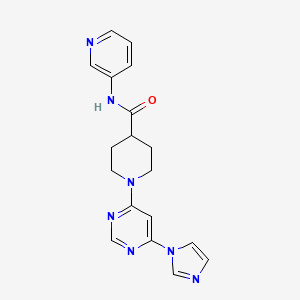
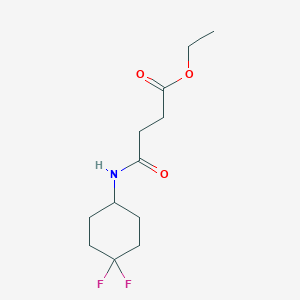
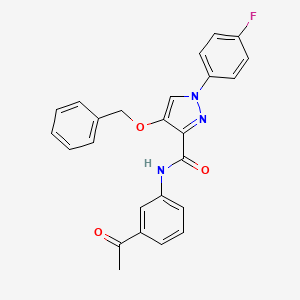
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)